1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride

Medicinal Chemistry Compound Management Salt Selection

1-(2-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride (CAS 1172771-12-8) is a fluorinated aminopyrazole derivative supplied as the hydrochloride salt, with a molecular formula of C₁₀H₁₁ClFN₃ and a molecular weight of 227.66 g/mol. The compound belongs to the 5-aminopyrazole class, a privileged scaffold in medicinal chemistry exploited extensively for kinase inhibition, anti-inflammatory, and anticancer applications.

Molecular Formula C10H11ClFN3
Molecular Weight 227.66 g/mol
CAS No. 1172771-12-8
Cat. No. B1519981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride
CAS1172771-12-8
Molecular FormulaC10H11ClFN3
Molecular Weight227.66 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1)N)C2=CC=CC=C2F.Cl
InChIInChI=1S/C10H10FN3.ClH/c1-7-6-10(12)14(13-7)9-5-3-2-4-8(9)11;/h2-6H,12H2,1H3;1H
InChIKeyUMTUBGHCWKZRLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine Hydrochloride (CAS 1172771-12-8): Physicochemical Identity and Comparator Landscape for Research Procurement


1-(2-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride (CAS 1172771-12-8) is a fluorinated aminopyrazole derivative supplied as the hydrochloride salt, with a molecular formula of C₁₀H₁₁ClFN₃ and a molecular weight of 227.66 g/mol . The compound belongs to the 5-aminopyrazole class, a privileged scaffold in medicinal chemistry exploited extensively for kinase inhibition, anti-inflammatory, and anticancer applications . Its defining structural features are the ortho-fluorine substitution on the N1-phenyl ring and the 3-methyl group on the pyrazole core. The commercially available hydrochloride salt (purity typically ≥95% ) distinguishes it from the free base analogue (CAS 105438-46-8), while the ortho-fluorophenyl substitution pattern differentiates it from the para-fluoro (CAS 76606-39-8) and meta-fluoro (CAS 105438-45-7) positional isomers, as well as from the 4-(2-fluorophenyl) regioisomer (CAS 1257878-84-4). These structural distinctions carry quantifiable consequences for conformational preorganization, solid-state properties, and biological target engagement that are directly relevant to experimental design and compound selection.

Why 1-(2-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine Hydrochloride Cannot Be Substituted by Free Base or Positional Isomers: A Comparator-Based Rationale


Substituting this compound with its free base (CAS 105438-46-8), the para-fluoro isomer (CAS 76606-39-8), or the 4-(2-fluorophenyl) regioisomer (CAS 1257878-84-4) introduces measurable liabilities in solid-state handling, solubility, and bioactive conformation. The hydrochloride salt exhibits a melting point of 185–187 °C versus approximately 57–60 °C for the free base , translating to superior crystallinity and room-temperature storage stability. Critically, the ortho-fluorine on the N1-phenyl ring enforces a noncoplanar arrangement between the pyrazole and phenyl rings—a conformational effect documented crystallographically to preorganize inhibitors into their bioactive geometry . In a direct medicinal chemistry campaign, ortho-fluorophenyl pyrazoles demonstrated quantifiable potency advantages over para-substituted counterparts: the ortho-fluoro analogue 25 achieved IRAK4 IC₅₀ = 40 nM where para-substituted analogues (21–24) showed no improvement in potency or solubility relative to the unsubstituted phenyl lead . This conformational preorganization is structurally impossible for para-fluoro or meta-fluoro isomers. Generic substitution therefore risks not merely altered pharmacokinetics but fundamental loss of target engagement geometry.

Quantitative Comparator Evidence for 1-(2-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine Hydrochloride (CAS 1172771-12-8): Direct and Cross-Study Differentiation Data


Hydrochloride Salt vs. Free Base: Solid-State Stability and Handling Advantage Quantified by Melting Point and logP

The hydrochloride salt form (CAS 1172771-12-8) demonstrates a melting point of 185–187 °C , compared to 57–60 °C for the corresponding free base 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine (CAS 105438-46-8) . This ΔTₘ of approximately 125–130 °C reflects the ionic lattice energy of the salt and directly translates to superior room-temperature storage stability—the free base is a low-melting solid requiring sealed, dry storage at 2–8 °C , whereas the hydrochloride is stable at ambient temperature . The hydrochloride also exhibits a computed logP of 2.022 versus 1.902 for the free base , and class-level evidence indicates that hydrochloride salts of aminopyrazoles typically show 10–20× greater aqueous solubility compared to their free base counterparts . For procurement, the hydrochloride form offers wider compatibility with aqueous assay buffers without co-solvent (e.g., DMSO) precipitation artifacts.

Medicinal Chemistry Compound Management Salt Selection Solid-State Chemistry

Ortho-Fluorophenyl Conformational Preorganization: Crystallographic and Biochemical Evidence for Target Engagement Superiority over Para-Fluoro Isomers

In a published IRAK4 inhibitor optimization campaign, the introduction of an ortho-fluoro substituent on the N1-phenyl ring of an amidopyrazole series was a deliberate strategy to improve potency through conformational preorganization . X-ray crystallography established that the pyrazole and phenyl rings adopt a ~55° dihedral angle in the enzyme active site; the ortho-fluoro substituent increases the predicted solution dihedral angle by approximately 5°, preorganizing the inhibitor into its bioactive conformation . Quantitatively, the ortho-fluorophenyl analogue 25 achieved IRAK4 IC₅₀ = 40 nM with measurable aqueous solubility (5 μM) for the first time in that series, whereas para-substituted analogues 21–24 showed no solubility or potency improvement over the unsubstituted phenyl lead (IC₅₀ ~60–200 nM range) . Further optimization yielded analogue 30 (ortho-fluorophenyl pyrazole with C-3 basic piperidine), achieving IRAK4 IC₅₀ = 13 nM, with the fluorine atom engaging in a hydrogen bond with Ser269 as confirmed by co-crystal structure . In contrast, the para-fluoro isomer (CAS 76606-39-8) cannot enforce this noncoplanar arrangement because the fluorine is positioned distal to the pyrazole–phenyl bond axis, eliminating the torsional bias that is quantitatively linked to the ~3–5× potency gain seen with ortho-fluorination in this chemotype .

Kinase Inhibition Structure-Based Drug Design Conformational Analysis IRAK4

Regioisomeric Differentiation: 1-(2-Fluorophenyl) vs. 4-(2-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine Hydrochloride

The target compound (CAS 1172771-12-8) bears the 2-fluorophenyl substituent at the pyrazole N1 position with the amine at C5, yielding the canonical SMILES CC1=NN(C(=C1)N)C2=CC=CC=C2F.Cl . A structurally distinct regioisomer, 4-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride (CAS 1257878-84-4), places the 2-fluorophenyl group at the pyrazole C4 position rather than N1 . This regioisomeric difference fundamentally alters the spatial orientation of the fluorophenyl pharmacophore: in the N1-substituted target compound, the ortho-fluorine is positioned to engage in the conformational preorganization and hydrogen-bonding interactions documented crystallographically (fluorine–Ser269 H-bond in IRAK4) ; in the C4-substituted regioisomer, the fluorophenyl group is perpendicular to the pyrazole plane with no analogous conformational coupling to the amine-bearing C5 position. The two regioisomers are distinguishable by ¹H NMR (aromatic region splitting patterns reflecting ortho-F coupling), HPLC retention time, and melting point. The target compound's N1-substitution pattern is directly relevant to the aminopyrazole kinase inhibitor pharmacophore mapped in multiple co-crystal structures , whereas the C4-substituted regioisomer represents a distinct chemotype with different SAR.

Regioisomer Purity Structural Verification Analytical Chemistry Medicinal Chemistry

Physicochemical Property Differentiation: Computed logP and Topological Polar Surface Area vs. Para-Fluoro Isomer

The computed logP of the target compound (free base form) is 1.902 , while the para-fluoro positional isomer 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine (CAS 76606-39-8) has a computed logP ranging from 1.90 to 2.48 depending on the algorithm used . The ortho-fluoro substitution produces a higher topological polar surface area (TPSA) effect due to the proximity of the electronegative fluorine to the pyrazole ring, with TPSA = 43.84 Ų for the free base . The hydrochloride salt form further modulates these properties: its computed logP is 2.022 , reflecting the influence of the chloride counterion on partition behavior. More importantly, in silico drug-likeness prediction for the free base indicates high gastrointestinal absorption (96.258%), blood–brain barrier permeability (Yes), and a bioavailability score of 0.55 . These computed ADME parameters suggest that the ortho-fluorophenyl substitution pattern, combined with the moderate logP (~1.9–2.0), places the compound within favorable drug-like chemical space, whereas para-fluoro isomers with higher logP values (~2.48) may encounter solubility-limited absorption.

Lipophilicity Drug-Likeness ADME Prediction Physicochemical Profiling

Batch-Level Quality Control Traceability: Vendor-Supplied NMR, HPLC, and GC Certification for Reproducible Research

The hydrochloride salt (CAS 1172771-12-8) is supplied by multiple vendors with documented batch-specific quality control. Bidepharm provides batch-level QC data including NMR, HPLC, and GC for every production lot at standard purity of 95% . The free base analogue (CAS 105438-46-8) is also available at ≥98% purity from ChemScene , but requires cold-chain storage (2–8 °C, sealed dry) and lacks the ionic salt's handling robustness. The hydrochloride salt is sourced from Enamine Ltd. (catalog EN300-33491) and distributed through Fujifilm Wako and other authorized channels , with explicit storage at room temperature. For procurement decisions, the availability of certified analytical data (NMR for structural identity confirmation, HPLC for purity, GC for residual solvent analysis) directly supports GLP-compliant research and eliminates the need for in-house re-characterization. In contrast, the para-fluoro isomer (CAS 76606-39-8) and the 4-(2-fluorophenyl) regioisomer (CAS 1257878-84-4) are less widely stocked with batch-certified QC from multiple independent vendors, introducing procurement lead-time uncertainty.

Quality Control Batch Traceability Analytical Certification Reproducibility

Recommended Procurement Scenarios for 1-(2-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine Hydrochloride (CAS 1172771-12-8) Based on Quantitative Differentiation Evidence


Kinase Inhibitor Screening Library Design: Ortho-Fluorophenyl Aminopyrazole as a Conformationally Preorganized Scaffold

Medicinal chemistry teams building focused kinase inhibitor libraries should prioritize this compound over para-fluoro or unsubstituted phenyl analogues. As demonstrated in the IRAK4 inhibitor campaign, the ortho-fluorophenyl substitution enforces a ~55° dihedral angle between the pyrazole and phenyl rings that preorganizes the scaffold into its bioactive conformation, contributing to a 3–15× potency improvement (IC₅₀ 13–40 nM for optimized ortho-F analogues vs. ~60–200 nM for para-substituted counterparts) . The 5-amine group serves as a versatile vector for further derivatization (amide coupling, sulfonylation, urea formation) while the 3-methyl group provides steric modulation of the pyrazole electronics. The hydrochloride salt's room-temperature stability and batch-certified QC (NMR, HPLC, GC) ensure reproducible screening data across multiple experimental runs, eliminating the cold-chain logistics and re-characterization burden associated with the free base .

Salt Form Selection for Aqueous Assay Compatibility: Hydrochloride vs. Free Base in Biochemical and Cellular Assays

For biochemical assays requiring compound dissolution in aqueous buffers (e.g., PBS pH 7.4, TRIS, HEPES), the hydrochloride salt (CAS 1172771-12-8) is the preferred procurement form over the free base (CAS 105438-46-8). Class-level evidence indicates hydrochloride salts of aminopyrazoles exhibit 10–20× higher aqueous solubility than their free base counterparts , reducing the need for DMSO concentrations that may induce solvent-based artifacts in cellular assays. The salt's melting point of 185–187 °C versus 57–60 °C for the free base also ensures accurate gravimetric handling without material softening or sticking during weighing under ambient laboratory conditions. Researchers using the free base must contend with cold storage (2–8 °C) and pre-dissolution in 100% DMSO, which carries risks of compound precipitation upon dilution into aqueous assay media.

Structure–Activity Relationship (SAR) Studies of N1-Aryl Substituent Effects: Ortho-Fluoro as a Defined Torsional Control Element

SAR campaigns exploring N1-aryl substituent effects on kinase or GPCR target engagement benefit from the ortho-fluoro substitution as a well-characterized torsional control element. The crystallographically defined fluorine–Ser269 hydrogen bond (IRAK4 co-crystal) and the +5° dihedral angle shift relative to unsubstituted phenyl provide a quantitative structural rationale for potency modulation . This compound should be compared head-to-head with the para-fluoro (CAS 76606-39-8) and meta-fluoro (CAS 105438-45-7) isomers in the same assay panel to empirically map the positional fluorine SAR. Because the hydrochloride salt of the ortho-fluoro isomer is available with batch QC from multiple vendors (Bidepharm, Enamine/Fujifilm Wako) , procurement delays are minimized relative to the less commonly stocked para- and meta-fluoro isomers, which typically require custom synthesis lead times of 2–6 weeks.

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping: Aminopyrazole Core with Ortho-Fluorophenyl Vector

This compound (MW 227.66 as HCl salt; 191.21 as free base) falls within the fragment-like molecular weight range and meets key drug-likeness criteria: logP 1.90–2.02, TPSA 43.84 Ų, high predicted GI absorption (96.3%), and a favorable bioavailability score of 0.55 . The 5-amine handle enables rapid parallel derivatization for fragment growing, while the ortho-fluorophenyl group provides a structurally validated conformational constraint that is not replicable with para- or meta-fluoro analogues. The hydrochloride salt form ensures sufficient aqueous solubility for fragment screening at concentrations up to 1–2 mM in buffer without exceeding 1–2% DMSO. The compound's regulatory distinction (for research use only; not for human or veterinary use) is consistent with its role as a tool compound for target validation and hit-to-lead chemistry, not as a development candidate. Multi-gram quantities are available from Enamine (up to 10 g) , supporting both initial screening and follow-up medicinal chemistry without re-sourcing.

Quote Request

Request a Quote for 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.